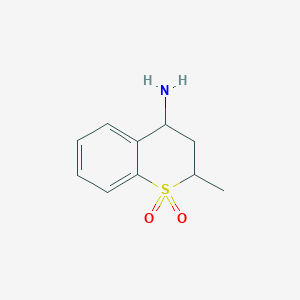

4-Amino-2-methylthiochroman 1,1-dioxide

Description

4-Amino-2-methylthiochroman 1,1-dioxide (CAS: 1153828-50-2) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol . Structurally, it features a thiochroman (a six-membered ring with one sulfur atom) backbone modified by a 1,1-dioxide group (sulfone), an amino group at position 4, and a methyl group at position 2. Limited physicochemical data are available, but its structural analogs suggest moderate lipophilicity (LogP ~2.5–3.0) and sensitivity to hydrolysis under acidic or basic conditions .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |

InChI |

InChI=1S/C10H13NO2S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7,9H,6,11H2,1H3 |

InChI Key |

ZGKBUKWATUFQGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC=CC=C2S1(=O)=O)N |

Origin of Product |

United States |

Preparation Methods

Thiochroman Ring Formation via Nucleophilic Addition and Cyclization

The thiochroman core is typically constructed through a conjugate addition-cyclization sequence. In a representative procedure, thiophenol derivatives react with α,β-unsaturated carboxylic acids under Lewis acid catalysis. For instance, crotonic acid and thiophenol undergo Michael addition in the presence of iodine (20 mol%) at room temperature, yielding a thioether intermediate . Subsequent treatment with oxalyl chloride converts the carboxylic acid to an acyl chloride, which undergoes intramolecular Friedel-Crafts cyclization using SnCl₄ to form the thiochroman-4-one scaffold . This method achieves moderate yields (42–75%) and is adaptable to electron-deficient arylthiols, though steric hindrance at the β-position can limit efficiency .

Regioselective Amination at the 4-Position

Amination at the 4-position is achieved through nitration followed by reduction or via direct nucleophilic substitution. In one protocol, the thiochroman-4-one intermediate is nitrated using fuming HNO₃ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) to yield the 4-amino derivative . Reductive amination avoids the isolation of unstable nitro intermediates, offering safer and higher-yielding pathways (75% yield reported) . Patents highlight the use of ammonia gas in DMF at elevated temperatures (70–100°C) for direct amination, though this method requires rigorous exclusion of moisture .

Oxidation to the 1,1-Dioxide

The final oxidation of the thioether to the sulfone is accomplished using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). A two-step protocol involving initial oxidation to the sulfoxide (30% H₂O₂, acetic acid, 0°C) followed by further oxidation to the sulfone (50% H₂O₂, 60°C) ensures complete conversion . Alternatively, trifluoroacetic anhydride (TFAA) with H₂O₂ provides a mild, one-pot oxidation system, achieving >90% yield with minimal side reactions . Kinetic studies suggest that electron-donating groups (e.g., methyl) accelerate oxidation rates due to increased sulfur nucleophilicity .

Catalytic and Process Optimization

Recent advances emphasize green chemistry principles. Patent WO2001040208A2 discloses the use of silica gel or calcium chloride as adsorbents during condensation to prevent azeotrope formation, reducing solvent consumption by 75% . Similarly, fluorous-phase synthesis techniques enable efficient purification of intermediates, as noted in Ambeed’s process for 4-Amino-2-methylthiochroman 1,1-dioxide . Catalytic systems employing ionic liquids or phase-transfer catalysts (e.g., TBAB) enhance reaction rates and selectivity, particularly in methylation and oxidation steps .

Analytical Characterization

Critical analytical data for 4-Amino-2-methylthiochroman 1,1-dioxide include:

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfone moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amine derivatives, alkyl halides.

Major Products Formed

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Compounds with modified sulfone moieties.

Substitution Products: Derivatives with various substituents on the amino group.

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Drug Development

Research indicates that 4-amino-2-methylthiochroman 1,1-dioxide exhibits significant biological activity against various pathogens, especially Leishmania spp. It has been evaluated for its potential as an antileishmanial agent, demonstrating inhibitory effects on these parasites by disrupting essential biological functions through interactions with specific amino acids in target proteins.

Synthesis and Structural Variants

The synthesis of 4-amino-2-methylthiochroman 1,1-dioxide typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution Reactions : These reactions are significant for synthesizing analogs with enhanced biological activity.

- Electrophilic Additions : The presence of the amino and sulfone groups facilitates various electrophilic addition reactions.

Comparative Analysis of Structural Analogues

To better understand the unique pharmacological profile of 4-amino-2-methylthiochroman 1,1-dioxide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiochroman-4-one | Basic thiochroman structure | Antimicrobial properties |

| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential vitamin for metabolism |

| 2-Amino-3-methylbenzenesulfonamide | Amino and sulfonamide groups | Antibacterial activity |

The distinct combination of the thiochroman framework, sulfone functionality, and amino group in 4-amino-2-methylthiochroman 1,1-dioxide contributes to its specific efficacy against Leishmania spp., making it a valuable candidate for further research in drug development.

Case Studies

Several studies have highlighted the efficacy of 4-amino-2-methylthiochroman 1,1-dioxide in preclinical settings:

- Antileishmanial Activity : A study demonstrated that derivatives of thiochroman-4-one, including those related to 4-amino-2-methylthiochroman 1,1-dioxide, exhibited EC50 values lower than 10 μM against Leishmania species. The selectivity index was notably high (over 100), indicating low cytotoxicity while maintaining potent antileishmanial activity .

- Cytotoxic Effects : Research into related compounds has shown promising cytotoxic effects against various human cancer cell lines. For instance, derivatives designed as molecular hybrids with sulfonamide fragments demonstrated significant apoptotic effects in cancer cells .

Mechanism of Action

The mechanism of action of 4-Amino-2-methylthiochroman 1,1-dioxide involves its interaction with various molecular targets. The amino group and the sulfone moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses.

Comparison with Similar Compounds

4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (CAS: 1172986-17-2)

- Molecular Formula: C₉H₁₁BrNO₂S·HCl

- Key Differences : Incorporates a bromine atom at position 6 and a hydrochloride salt modification.

- The hydrochloride salt improves crystallinity and shelf stability .

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 210240-20-3)

- Molecular Formula: C₅H₁₁NO₂S

- Key Differences : Features a tetrahydrothiopyran (five-membered sulfur ring) instead of a thiochroman.

- Reduced steric bulk may improve binding to compact enzymatic pockets .

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 51642-03-6)

- Molecular Formula: C₄H₉NO₂S·HCl

- Key Differences : A four-membered tetrahydrothiophene ring with a sulfone group.

- Impact : High ring strain confers reactivity in cycloaddition reactions (e.g., Diels-Alder), making it a valuable intermediate in synthetic chemistry. However, instability under prolonged storage limits pharmaceutical applications .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| 4-Amino-2-methylthiochroman 1,1-dioxide | C₁₀H₁₃NO₂S | 211.28 | ~2.8 | Not reported | Low |

| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | C₉H₁₁BrNO₂S·HCl | 328.62 | ~3.2 | 85–86 (free base) | Moderate (salt) |

| 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide | C₅H₁₁NO₂S | 149.21 | ~1.5 | 90–92 | High |

| 3-Aminotetrahydrothiophene 1,1-dioxide HCl | C₄H₉NO₂S·HCl | 183.69 | ~1.0 | 107–111 | High |

*Estimated from structural analogs .

Stability and Reactivity

- Hydrolytic Stability: 4-Amino-2-methylthiochroman 1,1-dioxide: Likely stable at neutral pH but prone to hydrolysis under strong acidic/basic conditions, forming sulfonic acids . N-Acylated thiazetidine dioxides: Rapidly hydrolyze in humid environments, limiting their utility in humidified formulations .

Biological Activity

4-Amino-2-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound with significant biological activity, particularly in the context of tropical diseases. This compound features a thiochroman core, characterized by its unique combination of an amino group and a sulfone functionality, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of 4-amino-2-methylthiochroman 1,1-dioxide can be represented as follows:

- Molecular Formula : C10H11NO2S2

- Molecular Weight : 241.33 g/mol

- IUPAC Name : 4-amino-2-methylthiochroman-1,1-dioxide

This compound exhibits a thiochroman framework that is essential for its biological activity, particularly against various pathogens.

Research indicates that 4-amino-2-methylthiochroman 1,1-dioxide demonstrates notable inhibitory effects on Leishmania species, which are responsible for leishmaniasis. The compound interacts with specific amino acids in target proteins, disrupting essential biological functions. Key interactions have been identified with amino acids such as Serine, Leucine, and Tryptophan within binding pockets of enzymes critical for parasite survival .

Biological Activities

The biological activities of 4-amino-2-methylthiochroman 1,1-dioxide include:

- Antileishmanial Activity : Studies have shown that this compound exhibits significant antileishmanial effects with EC50 values lower than 10 μM and a selectivity index exceeding 100 for certain derivatives .

- Enzyme Inhibition : The compound inhibits enzymes involved in redox metabolism, which is crucial for the survival of Leishmania parasites.

Research Findings and Case Studies

Several studies have evaluated the efficacy of 4-amino-2-methylthiochroman 1,1-dioxide against Leishmania. For instance:

- A study published in Molecules highlighted that thiochromones bearing a vinyl sulfone moiety showed high antileishmanial activity. The removal of either the double bond or the sulfone moiety significantly decreased this activity .

Summary of Key Studies

| Study | Findings | Reference |

|---|---|---|

| Molecules (2017) | High antileishmanial activity with EC50 < 10 μM | |

| Smolecule (2024) | Inhibits enzymes critical for Leishmania survival |

Synthesis and Derivative Development

The synthesis of 4-amino-2-methylthiochroman 1,1-dioxide typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : This reaction utilizes the amino and sulfone groups to create derivatives with enhanced biological activity.

- Electrophilic Additions : These reactions modify the compound's structure to improve pharmacokinetic properties.

The ability to synthesize analogs allows researchers to explore compounds with improved efficacy against pathogens.

Comparative Analysis with Similar Compounds

4-Amino-2-methylthiochroman 1,1-dioxide shares structural features with other compounds but has distinct biological properties. A comparison is provided in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiochroman-4-one | Basic thiochroman structure | Antimicrobial properties |

| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential vitamin for metabolism |

| 2-Amino-3-methylbenzenesulfonamide | Amino and sulfonamide groups | Antibacterial activity |

What sets 4-amino-2-methylthiochroman 1,1-dioxide apart is its specific combination of structural elements that enhance its pharmacological profile against Leishmania spp..

Q & A

Q. Q1. What are the optimized synthetic routes for 4-Amino-2-methylthiochroman 1,1-dioxide, and how do reaction conditions influence yield?

A1. Synthesis typically involves halogenation, reduction, and cyclization steps. For example, analogous compounds like 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26) are synthesized using sodium borohydride in isopropanol under reflux, followed by solvent removal and crystallization . Key parameters include:

Q. Q2. What spectroscopic techniques are critical for characterizing 4-Amino-2-methylthiochroman 1,1-dioxide?

A2. ¹H/¹³C NMR resolves substituent positions and confirms sulfone groups (δ ~3.5–4.0 ppm for SO₂-CH₂). Elemental analysis validates stoichiometry, while X-ray crystallography (e.g., for methyl 2-acetonyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) defines hydrogen bonding and molecular packing . FT-IR identifies sulfone stretches (1320–1160 cm⁻¹) and NH₂ vibrations (3400–3300 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives targeting biological activity?

A3. Docking studies (e.g., using AutoDock Vina) predict interactions with biological targets. For benzothiazine-3-carboxamide 1,1-dioxide derivatives, Mg²⁺ chelation in HIV integrase active sites was proposed as a mechanism, supported by EC₅₀ values (20–25 µM) . Key steps:

Q. Q4. What strategies resolve contradictions in reaction mechanisms for sulfone-containing heterocycles?

A4. Discrepancies in mechanisms (e.g., chlorination vs. cyclization pathways) are addressed via:

Q. Q5. How are impurities quantified in 4-Amino-2-methylthiochroman 1,1-dioxide, and what thresholds apply?

A5. HPLC-UV/ELSD with C18 columns separates impurities (e.g., related compound A in meloxicam derivatives) using:

- Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (70:30).

- Detection : 350 nm for sulfone chromophores.

Pharmacopeial limits (e.g., ≤0.1% w/w for specified impurities) apply .

Methodological Challenges

Q. Q6. What crystallographic challenges arise in analyzing sulfone-containing compounds?

A6. Disorder in sulfone groups : Mitigate by cooling crystals to 100 K.

Q. Q7. How is regioselectivity controlled in functionalizing the thiomorpholine ring?

A7. Electrophilic aromatic substitution favors para-positions due to SO₂ electron withdrawal. For 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-dioxide:

- Directing groups : NH₂ enhances ortho/para selectivity.

- Catalysts : Pd(OAc)₂ enables Suzuki couplings at C-3 .

Biological and Pharmacological Applications

Q. Q8. What in vitro assays evaluate the anti-HIV potential of benzothiazine-3-carboxamide 1,1-dioxide derivatives?

A8. MTT-based cytotoxicity assays (IC₅₀ in PBMCs) and p24 antigen inhibition (EC₅₀) quantify potency. Compound 13d showed EC₅₀ = 20 µM and selectivity index (SI) >26 .

Q. Q9. How do structural modifications impact solubility and bioavailability?

A9. LogP adjustments : Introduce polar groups (e.g., -OH, -COOCH₃) to reduce LogP from ~2.5 to <1.10. For methyl 4-acetoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, acetoxy groups improve aqueous solubility by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.